1-(3-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
Description
1-(3-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a heterocyclic compound featuring a benzothiadiazole dioxide core substituted with a 3-chlorobenzyl group at the 1-position and a methyl group at the 3-position. The 1,2,5-thiadiazole 1,1-dioxide moiety imparts unique electronic and structural properties, including enhanced electron-withdrawing capacity and stability of radical anions, which are critical for applications in materials science and medicinal chemistry . Its synthesis likely follows routes similar to other benzothiadiazole dioxides, involving cyclization and functionalization steps .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-16-13-7-2-3-8-14(13)17(20(16,18)19)10-11-5-4-6-12(15)9-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZIMBPYXBRSAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction is characterized by the formation of a thiadiazole ring through cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. Specifically, 1-(3-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide has been evaluated for its antibacterial and antifungal activities. Studies indicate that compounds within this class can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Investigations have shown that it can induce apoptosis in cancer cells through multiple pathways. For instance, its ability to disrupt cellular processes has been linked to the inhibition of tumor growth in certain cancer models. This makes it a subject of interest in cancer research and drug development .
Industrial Applications
In addition to its biological significance, this compound is also utilized in industrial applications. Its unique chemical structure allows it to be used as a building block for synthesizing more complex organic molecules. This versatility is valuable in materials science for developing new electronic or magnetic materials.
Case Studies
Several studies have documented the efficacy of thiadiazole derivatives:
- Cytotoxicity Studies : A review on cytotoxic properties emphasized that various thiadiazole derivatives exhibit promising anticancer activity against different cancer cell lines .
- Antimicrobial Evaluation : A study focused on synthesizing new thiadiazole derivatives reported significant antibacterial activity against Gram-positive bacteria .
These case studies underscore the potential of this compound as a lead compound for further research and development.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide involves its ability to cross cellular membranes due to its mesoionic nature. Once inside the cell, it interacts with various biological targets, including enzymes and receptors, leading to a broad spectrum of biological activities. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with specific molecular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
Benzothiadiazole dioxides share a common core but differ in substituents, which significantly influence their physical and chemical behaviors. Key analogs include:
Bond Length Comparison (X-ray Data):
The target compound’s bond lengths align with other 1,2,5-thiadiazole dioxides, suggesting similar electronic delocalization and stability . The 3-chlorobenzyl group likely enhances steric bulk and lipophilicity compared to phenyl or aminoethyl analogs .
Functional and Application-Based Differences
- Coordination Chemistry : Unlike phenanthroline-fused analogs (e.g., tdapO₂), which form multidimensional networks via S•••N interactions , the target compound’s chlorobenzyl substituent may limit coordination versatility but improve solubility in organic solvents.
- Radical Anion Stability : The 1,2,5-thiadiazole dioxide core stabilizes radical anions, as seen in phenanthroline derivatives with magnetic coupling constants ranging from −320 K (antiferromagnetic) to +24 K (ferromagnetic) . The methyl and chlorobenzyl groups in the target compound may modulate spin density distribution.
- Biological Activity: Compared to [11C]Me@HAPTHI, which exhibits sub-nanomolar NET affinity , the target compound’s chlorobenzyl group could enhance blood-brain barrier penetration but reduce selectivity due to increased hydrophobicity.
Biological Activity
The compound 1-(3-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide (CAS Number: 2034543-63-8) is a member of the thiadiazole class, which has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.
Structure and Composition
- Molecular Formula : CHClNOS
- Molecular Weight : 308.8 g/mol
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to 1-(3-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole have been tested against various bacterial strains:
- Mycobacterium tuberculosis : Some thiadiazole derivatives demonstrated promising anti-tubercular activity with minimum inhibitory concentrations (MICs) as low as against resistant strains .
- Gram-positive and Gram-negative Bacteria : Studies have shown that certain derivatives possess potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .
Anti-inflammatory Activity
Thiadiazole derivatives have also been evaluated for their anti-inflammatory properties. In vitro studies showed that these compounds can stabilize erythrocyte membranes and inhibit proteinase enzymes, indicating potential therapeutic applications in inflammatory diseases .
Case Study: Anti-inflammatory Mechanism
A study evaluated the anti-inflammatory effects of various thiadiazole derivatives using carrageenan-induced paw edema in rats. The results indicated that specific compounds significantly reduced inflammation compared to control groups .
Cytotoxicity and Cancer Research
Emerging research suggests that this compound may exhibit cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been linked to its interaction with cellular signaling pathways involved in cell survival and proliferation.
Table of Cytotoxicity Assays
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 12.5 | |
| A549 (Lung Cancer) | 20.0 |
The biological activity of this compound is attributed to its structural features which allow for versatile interactions with biological targets:
- Inhibition of Enzymatic Activity : The presence of the thiadiazole ring has been linked to the inhibition of various enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling : The compound may interfere with key signaling pathways that regulate cell growth and apoptosis.
Q & A
Q. How can structural analogs of this compound inform initial pharmacological screening?
- Methodological Answer : Structural analogs (e.g., phenyl or naphthyl substitutions in the benzothiadiazole core) provide insights into structure-activity relationships (SAR). For instance, replacing the 3-chlorobenzyl group with a hydroxybutyl moiety (as in NET PET tracers) alters lipophilicity and binding affinity. Initial screening should include radioligand displacement assays for targets like the norepinephrine transporter (NET) and computational docking to prioritize analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
